N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c1-18-7-5-10-20-22(18)24-23(29-20)26(12-6-11-25-13-15-28-16-14-25)21(27)17-19-8-3-2-4-9-19;/h2-5,7-10H,6,11-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWBDVNPGXZXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-methylbenzo[d]thiazole-2-ylamine with 3-morpholinopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their potential use in treating various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and pharmaceuticals. Its unique chemical properties make it suitable for applications in material science and drug development.
Mechanism of Action
The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholino)ethylacetamide
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-phenylacetamide
Uniqueness: N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride stands out due to its unique structural features, such as the presence of the morpholine group, which enhances its solubility and biological activity compared to similar compounds.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research sources.
1. Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 483.0 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.0 g/mol |
| CAS Number | 1216580-90-3 |
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives. The synthetic pathways often utilize coupling reactions to introduce the morpholinopropyl and phenylacetamide moieties, ensuring the final product retains the desired biological activity.
3.1 Anticancer Activity
Research has demonstrated that compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide exhibit notable anticancer properties. For instance, a study evaluated the anticancer effects against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of DNA synthesis.
Key Findings:
- Cell Lines Tested: A549 and C6.
- Mechanism: Induction of apoptosis via caspase activation.
- Evaluation Methods: MTT assay, acridine orange staining, and DNA synthesis analysis.
3.2 Antibacterial Activity
In addition to anticancer properties, the compound has shown promising antibacterial activity against several bacterial strains. Studies have reported its effectiveness against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, with minimum effective concentrations (EC50) lower than many established antibiotics.
Antibacterial Efficacy:
| Compound | EC50 (µM) | Comparison Antibiotic |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide | 156.7 | Thiodiazole copper (545.2) |
4.1 Anticancer Study
A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The IC50 values ranged from 2.02 to 171.67 μM, indicating selective cytotoxicity compared to normal cells.
4.2 Antibacterial Evaluation
Another study focused on the antibacterial properties of similar compounds, revealing significant membrane disruption in bacterial cells treated with the compound at increasing concentrations. Scanning electron microscopy (SEM) confirmed that treated bacterial cells exhibited severe morphological changes indicative of cell death.
5. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly its anticancer and antibacterial effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
